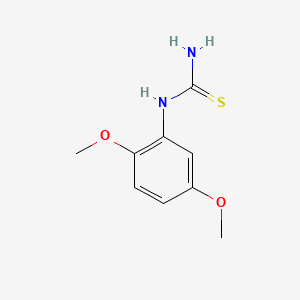

(2,5-Dimethoxyphenyl)thiourea

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2,5-dimethoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-12-6-3-4-8(13-2)7(5-6)11-9(10)14/h3-5H,1-2H3,(H3,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGQKHQZDDTIFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374344 | |

| Record name | (2,5-dimethoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67617-98-5 | |

| Record name | (2,5-dimethoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67617-98-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (2,5-Dimethoxyphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the known and predicted physicochemical properties of (2,5-Dimethoxyphenyl)thiourea is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 67617-98-5 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂S | [1] |

| Molecular Weight | 212.27 g/mol | [1] |

| Melting Point | 160 °C | [1] |

| Appearance | Off-white to light yellow powder (Predicted) | [2] |

| Boiling Point | 350 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.282 g/cm³ (Predicted) | [1] |

| LogP | 2.13 (Predicted) | [1] |

Proposed Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of this compound, based on established methods for the preparation of aryl thioureas.

Route A: From 2,5-Dimethoxyaniline and Ammonium Thiocyanate

This is a direct, one-pot method involving the reaction of an aniline with ammonium thiocyanate in the presence of a strong acid.

Caption: Proposed synthesis of this compound from 2,5-dimethoxyaniline.

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dimethoxyaniline (1.0 eq).

-

Add a solution of ammonium thiocyanate (1.2 eq) dissolved in a minimal amount of water.

-

To this mixture, add concentrated hydrochloric acid (2.0 eq) dropwise with stirring.

-

Add ethanol as a co-solvent to ensure homogeneity.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Route B: From 2,5-Dimethoxyphenyl Isothiocyanate

This two-step route involves the initial synthesis of 2,5-dimethoxyphenyl isothiocyanate, followed by its reaction with ammonia.

Caption: Proposed two-step synthesis via an isothiocyanate intermediate.

Step 1: Synthesis of 2,5-Dimethoxyphenyl Isothiocyanate

A common method for the synthesis of isothiocyanates from anilines involves the use of thiophosgene or carbon disulfide.

-

Dissolve 2,5-dimethoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

-

Cool the solution in an ice bath.

-

Add a solution of thiophosgene (1.1 eq) in the same solvent dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 2,5-dimethoxyphenyl isothiocyanate.

Step 2: Synthesis of this compound

-

Dissolve the crude 2,5-dimethoxyphenyl isothiocyanate from Step 1 in a suitable solvent like ethanol or acetone.

-

Add an excess of aqueous ammonia solution dropwise with stirring.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from an appropriate solvent (e.g., ethanol) to obtain the pure product.

Characterization Data

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 6.8 | m | 3H | Aromatic protons |

| ~ 7.0 - 6.0 | br s | 2H | -NH₂ protons |

| ~ 8.5 - 7.5 | br s | 1H | Ar-NH proton |

| ~ 3.8 | s | 6H | -OCH₃ protons |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and based on typical values for aryl thioureas.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 180 - 185 | C=S (thiocarbonyl) |

| ~ 154 - 148 | Aromatic C-O |

| ~ 130 - 110 | Aromatic C-H and C-N |

| ~ 56 | -OCH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and based on known data for similar compounds.

Table 4: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3100 | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Aromatic C-H stretching |

| ~ 1600 | N-H bending |

| ~ 1500 | C=C aromatic stretching |

| ~ 1250 | C-N stretching |

| ~ 1050 | C-O stretching |

| ~ 800 | C=S stretching |

Sample preparation: KBr pellet or ATR.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

| 212 | [M]⁺ (Molecular ion) |

| 195 | [M - NH₃]⁺ |

| 153 | [M - SCN]⁺ |

Ionization method: Electron Ionization (EI).

Safety Precautions

-

Thiourea derivatives should be handled with care as they may be toxic.

-

Synthesis should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

-

Thiophosgene is highly toxic and corrosive and should be handled with extreme caution by experienced personnel only.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. While a specific, peer-reviewed synthetic protocol and complete spectral data are not available in the public domain, this guide presents robust and well-established methodologies that are highly likely to yield the target compound. The proposed experimental procedures and predicted characterization data serve as a valuable resource for researchers in medicinal chemistry and drug development interested in exploring the potential of this and related thiourea derivatives. It is recommended that any synthesis be followed by thorough characterization to confirm the identity and purity of the final product.

References

Spectroscopic data of (2,5-Dimethoxyphenyl)thiourea (NMR, IR, Mass Spec)

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for (2,5-Dimethoxyphenyl)thiourea, based on the analysis of similar compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | br s | 1H | NH |

| ~7.5 - 8.0 | br s | 2H | NH₂ |

| ~7.0 - 7.2 | d | 1H | Ar-H |

| ~6.8 - 7.0 | dd | 1H | Ar-H |

| ~6.7 - 6.9 | d | 1H | Ar-H |

| ~3.8 | s | 3H | OCH₃ |

| ~3.7 | s | 3H | OCH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~180 - 183 | C=S |

| ~153 | Ar-C-O |

| ~145 | Ar-C-O |

| ~128 | Ar-C-N |

| ~115 | Ar-C-H |

| ~114 | Ar-C-H |

| ~113 | Ar-C-H |

| ~56.5 | OCH₃ |

| ~56.0 | OCH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Strong, Broad | N-H Stretching (NH and NH₂) |

| ~3150 - 3250 | Medium | N-H Stretching |

| ~1620 | Medium | N-H Bending |

| ~1510 | Strong | C=S Stretching (Thioamide I) |

| ~1450 | Medium | C-N Stretching (Thioamide II) |

| ~1240 | Strong | C-O-C Asymmetric Stretching |

| ~1040 | Strong | C-O-C Symmetric Stretching |

| ~800 | Medium | C=S Stretching (Thioamide III) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 212.06 | [M]⁺ |

| 213.07 | [M+H]⁺ |

| 235.05 | [M+Na]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for thiourea derivatives, based on common laboratory practices.[1][2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2][6] The sample is dissolved in a deuterated solvent, commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are often recorded using a Fourier-transform infrared (FTIR) spectrometer.[4][5][6] The solid sample is typically prepared as a potassium bromide (KBr) pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are generally acquired using a mass spectrometer with an electrospray ionization (ESI) source.[2][3] The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument. The data is collected in positive or negative ion mode.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

References

Chemical properties and structure of (2,5-Dimethoxyphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-Dimethoxyphenyl)thiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules. While specific research on this particular derivative is limited, the thiourea scaffold is of significant interest in medicinal chemistry due to its diverse range of biological activities. This technical guide provides a detailed overview of the known chemical properties, a putative synthesis protocol, and an exploration of potential biological activities based on related compounds. The information is presented to support further research and drug development efforts centered on this molecule.

Chemical Properties and Structure

This compound, with the CAS Number 67617-98-5, possesses a molecular formula of C9H12N2O2S and a molecular weight of 212.27 g/mol . Its structure features a thiourea core linked to a 2,5-dimethoxyphenyl group.

Chemical Structure

The chemical structure of this compound is depicted below:

Systematic Name: N-(2,5-dimethoxyphenyl)thiourea

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C9H12N2O2S | N/A |

| Molecular Weight | 212.27 g/mol | N/A |

| CAS Number | 67617-98-5 | N/A |

| Melting Point | 160-162 °C | [1] |

| Physical Form | Powder | [1] |

| Solubility | Data not available. Likely soluble in organic solvents like DMSO, DMF, and alcohols. | N/A |

Synthesis

Proposed Experimental Protocol: Synthesis from 2,5-Dimethoxyaniline

This protocol is based on established methods for thiourea synthesis.

Materials:

-

2,5-Dimethoxyaniline

-

Ammonium thiocyanate

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2,5-dimethoxyaniline (1 equivalent) in a minimal amount of ethanol.

-

To this solution, add a solution of ammonium thiocyanate (1.1 equivalents) in water.

-

Slowly add concentrated hydrochloric acid (2 equivalents) to the mixture while stirring.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

Logical Workflow for Synthesis

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Specific spectral data for this compound is not available. However, based on its structure and data from analogous compounds, the following characteristic signals can be predicted.

1H NMR Spectroscopy

-

Aromatic Protons: Signals corresponding to the three protons on the dimethoxyphenyl ring are expected in the aromatic region (δ 6.5-8.0 ppm).

-

Methoxy Protons: Two singlets, each integrating to 3 protons, for the two methoxy groups (-OCH3) are expected around δ 3.8-4.0 ppm.

-

Amine Protons: Broad singlets for the N-H protons of the thiourea group are expected. Their chemical shift can vary and they may be exchangeable with D2O.

13C NMR Spectroscopy

-

Thiocarbonyl Carbon: A characteristic signal for the C=S carbon is expected in the downfield region of the spectrum, typically around δ 180-190 ppm.

-

Aromatic Carbons: Signals for the six carbons of the benzene ring are expected in the range of δ 110-160 ppm. The carbons attached to the methoxy groups will be the most downfield.

-

Methoxy Carbons: Signals for the two methoxy group carbons are expected around δ 55-60 ppm.

FTIR Spectroscopy

-

N-H Stretching: Broad absorption bands in the region of 3100-3400 cm-1 corresponding to the N-H stretching vibrations of the thiourea moiety.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected around 3000-3100 cm-1 and 2850-3000 cm-1, respectively.

-

C=S Stretching: A characteristic absorption band for the thiocarbonyl group is expected in the region of 1000-1250 cm-1.

-

C-N Stretching: Vibrations corresponding to C-N bonds are expected in the region of 1200-1400 cm-1.

-

C-O Stretching: Asymmetric and symmetric C-O-C stretching of the methoxy groups will appear as strong bands around 1250 cm-1 and 1030 cm-1.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is lacking. However, the broader class of thiourea derivatives exhibits a wide range of pharmacological effects. Furthermore, the presence of the 2,5-dimethoxyphenyl moiety in other bioactive molecules provides clues to its potential applications.

Potential as an Anti-HIV Agent

A structurally related compound, N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (PHI-236) , is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. This suggests that this compound could potentially exhibit similar activity by binding to the allosteric site of the reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication.

Caption: Putative mechanism of action as an HIV reverse transcriptase inhibitor.

Potential Antimicrobial and Antifungal Activity

Thiourea derivatives are well-documented for their antimicrobial and antifungal properties. The mechanism of action is often attributed to the disruption of cellular processes in microorganisms. This compound should be investigated for its efficacy against a panel of pathogenic bacteria and fungi.

Potential Enzyme Inhibition

Various thiourea derivatives have been shown to inhibit enzymes such as urease, carbonic anhydrase, and various proteases. The presence of the dimethoxy-substituted phenyl ring may confer specific binding properties, making it a candidate for screening against a range of enzymatic targets relevant to different diseases.

Experimental Protocols for Biological Evaluation

The following are standard protocols that can be employed to investigate the potential biological activities of this compound.

In Vitro Anti-HIV Reverse Transcriptase Assay

Objective: To determine the inhibitory activity of this compound against HIV-1 reverse transcriptase.

Methodology:

-

Utilize a commercially available HIV-1 RT inhibitor screening kit.

-

Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, combine the HIV-1 RT enzyme, a suitable template/primer (e.g., poly(A)/oligo(dT)), and the test compound at various concentrations.

-

Initiate the reaction by adding a mixture of deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP or BrdUTP).

-

Incubate the plate at 37 °C for 1 hour.

-

Stop the reaction and detect the amount of newly synthesized DNA using an antibody-based colorimetric or chemiluminescent method.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains.

Methodology:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., 5 x 105 CFU/mL).

-

Add the microbial inoculum to each well.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours (for bacteria) or at 35 °C for 24-48 hours (for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Objective: To assess the free radical scavenging capacity of this compound.

Methodology:

-

Prepare a stock solution of the test compound in methanol or ethanol.

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or a similar known antioxidant should be used as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

References

The Multifaceted Role of Thiourea Compounds in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth review of the current landscape of thiourea-based compounds, focusing on their therapeutic potential, mechanisms of action, and the experimental methodologies employed in their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Biological Activities of Thiourea Derivatives

Thiourea compounds have been extensively investigated for a wide array of pharmacological effects, including anticancer, antimicrobial (antibacterial, antifungal), and antiviral activities. The following tables summarize the quantitative data for various thiourea derivatives across these therapeutic areas.

Anticancer Activity

Thiourea derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Table 1: Anticancer Activity of Representative Thiourea Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)thiourea | HeLa | 2.5 | N/A |

| 1-(4-bromophenyl)-3-(3,4-methylenedioxyphenyl)thiourea | MCF-7 | 5.8 | N/A |

| N,N'-bis(3-acetylphenyl)thiourea | A549 | 12.3 | N/A |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 | 9.0 | [1] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | 1.5 | [1] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 | 6.3 | [1] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [2] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | [2] |

| N1,N3-disubstituted-thiosemicarbazone 7 | MCF7 | 7.0 | [2] |

| 1-(4-hexylbenzoyl)-3-methylthiourea | T47D | 179 | N/A |

| 1-(4-hexylbenzoyl)-3-methylthiourea | MCF-7 | 390 | N/A |

Antimicrobial Activity

The thiourea scaffold is a promising platform for the development of novel antimicrobial agents to combat drug-resistant pathogens. These compounds exert their effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and the disruption of fungal cell membrane integrity by inhibiting ergosterol biosynthesis.

Table 2: Antibacterial Activity of Representative Thiourea Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 1-(2-chlorophenyl)-3-(4-fluorophenyl)thiourea | Staphylococcus aureus | 16 | N/A |

| 1-(4-bromophenyl)-3-(pyridin-2-yl)thiourea | Escherichia coli | 32 | N/A |

| Fluorinated pyridine derivative 4a | Pseudomonas aeruginosa | 1.95 - 15.63 | N/A |

| Fluorinated pyridine derivative 4a | Escherichia coli | 1.95 - 15.63 | N/A |

| Thiadiazole derivative 4c | Staphylococcus aureus | >250 | N/A |

| Coumarin derivative 4d | Bacillus subtilis | 125 | N/A |

Table 3: Antifungal Activity of Representative Thiourea Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| 1-(naphthalen-1-yl)-3-(4-nitrophenyl)thiourea | Candida albicans | 8 | N/A |

| 1-(3,4-dichlorophenyl)-3-(1H-indol-5-yl)thiourea | Aspergillus niger | 16 | N/A |

| SB2 (ortho-methylated derivative) | Candida auris | 0.0781 - 0.625 | [3] |

| SB1 | Candida auris | 1.0417 - 5 | [3] |

| SB3 | Candida auris | 0.3125 - 5 | [3] |

| SB4 | Candida auris | 0.625 - 1.6667 | [3] |

Antiviral Activity

Thiourea derivatives have also shown promise as antiviral agents, with activity reported against a variety of viruses, including Hepatitis C virus (HCV). Their mechanisms of action can involve the inhibition of viral enzymes essential for replication, such as the NS5B polymerase in HCV.

Table 4: Antiviral Activity of Representative Thiourea Derivatives

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| Thiourea derivative with a six-carbon alkyl linker | Hepatitis C Virus (HCV) | 0.047 | [1] |

| Acylthiourea derivative 1 | Vaccinia virus | 0.25 | [4] |

| Acylthiourea derivative 1 | La Crosse virus | 0.27 | [4] |

| Acylthiourea derivative 26 | Vaccinia virus | ~0.06 | [4] |

| Acylthiourea derivative 26 | La Crosse virus | ~0.07 | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative thiourea compounds and the key biological assays used to evaluate their activity.

Synthesis of Thiourea Derivatives

2.1.1. General Procedure for the Synthesis of N,N'-Diarylthioureas

This protocol describes a common method for the synthesis of N,N'-diarylthioureas from the corresponding isothiocyanate and amine.

-

Materials: Aryl isothiocyanate (1.0 eq.), substituted aniline (1.0 eq.), ethanol or acetone, reflux apparatus, filtration apparatus.

-

Procedure:

-

Dissolve the aryl isothiocyanate in a suitable solvent (e.g., ethanol or acetone) in a round-bottom flask equipped with a reflux condenser.

-

Add the substituted aniline to the solution.

-

Reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The precipitated solid product is collected by filtration, washed with cold solvent, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

2.1.2. General Procedure for the Synthesis of Acylthiourea Derivatives

This two-step, one-pot procedure is a widely used method for preparing acylthioureas.

-

Materials: Acid chloride (1.0 eq.), ammonium thiocyanate (1.0 eq.), anhydrous acetone, primary or secondary amine (1.0 eq.), reflux apparatus, filtration apparatus.

-

Procedure:

-

To a stirred suspension of ammonium thiocyanate in anhydrous acetone, add the acid chloride dropwise.

-

Reflux the mixture for 1-2 hours to form the acyl isothiocyanate intermediate.

-

Cool the reaction mixture to room temperature and then add the desired amine dropwise.

-

Continue stirring at room temperature for an additional 1-2 hours or reflux if necessary.

-

Pour the reaction mixture into ice-cold water to precipitate the acylthiourea derivative.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure compound.

-

Biological Assays

2.2.1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials: Cancer cell lines, complete cell culture medium, 96-well plates, thiourea compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

-

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiourea compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

2.2.2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, thiourea compounds.

-

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the thiourea compounds in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.

-

Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Signaling Pathways and Mechanisms of Action

The diverse biological activities of thiourea compounds stem from their ability to interact with and modulate various cellular targets and signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.

Anticancer Mechanisms

A prominent anticancer mechanism of thiourea derivatives involves the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR2, which are often overexpressed or dysregulated in cancer.

Many thiourea derivatives also target VEGFR2, a key regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.

Antibacterial Mechanism

A key target for antibacterial thiourea derivatives is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks and ultimately cell death.

Antifungal Mechanism

The primary mechanism of action for many antifungal thiourea derivatives is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and cell death.

Antiviral Mechanism (Anti-HCV)

Certain thiourea derivatives have been identified as potent inhibitors of the Hepatitis C virus NS5B polymerase, an RNA-dependent RNA polymerase that is essential for viral replication.

Conclusion

Thiourea and its derivatives represent a highly promising and versatile class of compounds in medicinal chemistry. Their structural simplicity, synthetic accessibility, and broad range of biological activities make them attractive candidates for the development of new drugs targeting a variety of diseases. The data and protocols presented in this guide underscore the significant potential of the thiourea scaffold. Further research into structure-activity relationships, mechanism of action, and optimization of pharmacokinetic properties will undoubtedly lead to the discovery of novel and effective thiourea-based therapeutics.

References

(2,5-Dimethoxyphenyl)thiourea: A Preliminary Technical Guide to its Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary exploration of the potential mechanisms of action for (2,5-Dimethoxyphenyl)thiourea. Direct experimental studies on this specific molecule are limited in the public domain. Therefore, this document synthesizes preliminary data from studies on structurally related thiourea derivatives to infer potential biological activities and mechanisms. The information presented is intended to guide future research and drug development efforts by highlighting promising areas of investigation, including antimicrobial, antiviral, and enzyme inhibitory activities. Detailed experimental protocols and data from relevant studies are provided to facilitate the design of new investigations.

Introduction

Thiourea derivatives are a versatile class of organic compounds with a broad spectrum of biological activities.[1] Their therapeutic potential spans antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory applications.[1][2][3] The biological activity of these derivatives is significantly influenced by the nature and position of substituents on their aryl rings.[4][5][6] The (2,5-Dimethoxyphenyl) moiety is a key structural feature in several biologically active compounds, including agonists for serotonin 5-HT2A receptors.[7][8] This guide focuses on the potential mechanisms of action of this compound by examining the established activities of analogous compounds.

Potential Mechanisms of Action and Supporting Data

The primary mechanism of action elucidated for a compound closely related to the topic of interest, N-[2-(2,5-dimethoxyphenylethyl)]-N′-[2-(5-bromopyridyl)]-thiourea (PHI-236), is the inhibition of HIV-1 Reverse Transcriptase.[9][10] Additionally, the broader class of thiourea derivatives has demonstrated a variety of other biological activities, suggesting multiple potential mechanisms for this compound.

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

A significant finding in the literature is the potent anti-HIV activity of N-[2-(2,5-dimethoxyphenylethyl)]-N′-[2-(5-bromopyridyl)]-thiourea (PHI-236), a non-nucleoside reverse transcriptase inhibitor (NNRTI).[9][10] This compound contains a (2,5-dimethoxyphenyl)ethyl group, which is structurally very similar to the core of this compound.

Mechanism: NNRTIs bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleoside analogues bind.[9] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV life cycle.[9]

Quantitative Data:

| Compound | Target | Activity | IC50 | Reference |

| PHI-236 | HIV-1 Reverse Transcriptase | Potent Inhibitor | <0.001 µM (wild type) | [9][10] |

| PHI-236 | Primary Clinical Isolates | Robust Anti-HIV Activity | 0.009–0.04 µM | [9][10] |

Antimicrobial and Antifungal Activity

Thiourea derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[4][5][11][12][13][14][15][16][17][18]

Potential Mechanisms:

-

Disruption of Fungal Cell Wall Biosynthesis: Evidence suggests that thiourea derivatives may interfere with the synthesis of the fungal cell wall.[12]

-

Inhibition of Biofilm Formation: Several studies have shown that these compounds can inhibit the formation of biofilms, which are critical for the survival and virulence of many pathogens.[4][5][12]

-

Enzyme Inhibition: Thiourea derivatives may target specific microbial enzymes essential for survival.[12] For instance, phenylthiourea has been shown to inhibit the tyrosinase PvdP in Pseudomonas aeruginosa, which is involved in siderophore synthesis.[19]

Quantitative Data:

| Compound Class | Organism | Activity | MIC Range (µg/mL) | Reference |

| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | S. aureus | Highly Active | 32 | [16] |

| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | C. albicans | Antifungal Activity | 32-256 | [16] |

| Thiourea derivatives of 2-thiophenecarboxylic acid | Candida auris | Inhibitory Effect on Biofilm Growth | Not Specified | [4][5] |

| Phenylisothiocyanate thiourea derivatives | Staphylococcal strains | Selective Antimicrobial Potency | Not Specified | [15] |

Enzyme Inhibition

Beyond viral and microbial enzymes, thiourea derivatives have been shown to inhibit a variety of other enzymes, suggesting broad therapeutic potential.

Quantitative Data on Enzyme Inhibition by Thiourea Derivatives:

| Enzyme Target | Compound Class/Example | Activity | IC50/Inhibition % | Reference |

| Urease | Dipeptide-conjugated thiourea derivatives | Potent Inhibition | 2 µM (analogue 23) | [20] |

| Acetylcholinesterase (AChE) | 1-(3-chlorophenyl)-3-cyclohexylthiourea | Potent Inhibition | 50 µg/mL | [21] |

| Butyrylcholinesterase (BChE) | 1-(3-chlorophenyl)-3-cyclohexylthiourea | Potent Inhibition | 60 µg/mL | [21] |

| α-Amylase | 1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea | Potent Inhibition | 85 ± 1.9% | [22] |

| α-Glucosidase | 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea | Potent Inhibition | 86 ± 0.4% (IC50 = 47.9 μM) | [22] |

| Polyphenol Oxidase (PPO) | 1-(2,5-dichlorophenyl)-2-thiourea | Extraordinary Inhibitory Activity | 33.2 ± 0.2 nmol L-1 | [18] |

| Receptor Tyrosine Kinases (VEGFR2, VEGFR3, PDGFRβ) | 3,5-bis(trifluoromethyl)phenyl thiourea derivative (10e) | Moderate Inhibition | Not Specified | [23] |

Anticancer Activity

Several studies have reported the cytotoxic effects of thiourea derivatives against various cancer cell lines.[23][24][25]

Potential Mechanisms:

-

Induction of Apoptosis: Dichlorophenyl and fluorinated thiourea derivatives have been shown to induce late-stage apoptosis in colon cancer cells.[24][25]

-

Inhibition of Signaling Pathways: A quinazoline derivative of thiourea was found to suppress the proliferation and migration of cervical cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[25]

-

Anti-angiogenesis: By inhibiting receptor tyrosine kinases like VEGFR2, some thiourea derivatives can potentially inhibit tumor angiogenesis.[23]

Quantitative Data:

| Compound Class/Example | Cell Line | Activity | IC50 (µM) | Reference |

| 3,5-bis(trifluoromethyl)phenyl thiourea derivative (10e) | NCI-H460 (Lung Cancer) | Cytotoxic | 1.86 | [23] |

| 3-(trifluoromethyl)phenylthiourea analogs | SW480, SW620 (Colon Cancer) | Highly Cytotoxic | ≤ 10 | [24] |

| Dichlorophenyl and fluorinated thiourea derivatives | SW480 (Colon Cancer) | Effective Inhibition | 7.3–9.0 | [24][25] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the investigation of this compound.

Synthesis of Thiourea Derivatives

A general method for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine.[2][3]

Protocol:

-

Dissolve the desired isothiocyanate (e.g., 2,5-dimethoxyphenyl isothiocyanate) in a suitable solvent such as acetone or ethanol.

-

Add an equimolar amount of the desired primary amine to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol is adapted from the methods used to evaluate PHI-236.[9]

Materials:

-

Purified recombinant HIV-1 reverse transcriptase (rRT)

-

Poly(rA)-oligo(dT) as the template-primer

-

[³H]TTP (tritiated thymidine triphosphate)

-

Test compound (this compound)

-

Tris-HCl buffer

-

MgCl₂, KCl, DTT

-

Glass-fiber filters

-

Trichloroacetic acid (TCA)

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, DTT, poly(rA)-oligo(dT), and [³H]TTP.

-

Add varying concentrations of the test compound to the reaction mixture.

-

Initiate the reaction by adding the purified HIV-1 rRT.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding cold TCA.

-

Precipitate the radiolabeled DNA onto glass-fiber filters.

-

Wash the filters with TCA and ethanol to remove unincorporated [³H]TTP.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This is a standard method for assessing antimicrobial activity.[12]

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi)

-

Sterile 96-well microtiter plates

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to be tested (e.g., adjusted to a 0.5 McFarland standard).

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Visualizations

Proposed Signaling Pathway Inhibition

Caption: Proposed inhibition of the Wnt/β-catenin signaling pathway by thiourea derivatives.

Experimental Workflow for Screening

Caption: General experimental workflow for the biological evaluation of thiourea derivatives.

HIV-1 Reverse Transcriptase Inhibition Mechanism

Caption: Mechanism of NNRTI inhibition of HIV-1 Reverse Transcriptase.

Conclusion and Future Directions

While direct experimental data on this compound is scarce, the extensive research on structurally similar compounds provides a strong foundation for predicting its potential biological activities. The presence of the (2,5-dimethoxyphenyl) moiety in a potent HIV-1 Reverse Transcriptase inhibitor is a particularly compelling lead. Future research should focus on the synthesis and systematic evaluation of this compound and its derivatives against a panel of viral, microbial, and cancer targets. Mechanistic studies will be crucial to elucidate the specific molecular interactions and signaling pathways modulated by this class of compounds. The experimental protocols and preliminary data presented in this guide offer a roadmap for these future investigations, which could lead to the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Discovery of 2,5-dimethoxy-substituted 5-bromopyridyl thiourea (PHI-236) as a potent broad-spectrum anti-human immunodeficiency virus microbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and antifungal activities of phenylenedithioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-polyphenol oxidase and antibacterial activities of 1-(2,5-dichlorophenyl)-2-thiourea as an anti-browning agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A novel mechanism of inhibition by phenylthiourea on PvdP, a tyrosinase synthesizing pyoverdine of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors | MDPI [mdpi.com]

- 22. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Methodological Guide to Determining the Solubility and Stability of (2,5-Dimethoxyphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and stability of (2,5-Dimethoxyphenyl)thiourea is limited. This technical guide therefore provides a comprehensive methodological framework for determining these critical parameters. The protocols and data presented herein are illustrative and based on established principles for the analysis of analogous thiourea derivatives and other organic compounds.

This document outlines the requisite experimental procedures, data presentation formats, and analytical methodologies for a thorough evaluation of the physicochemical properties of this compound, a crucial step in the drug development process.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. A comprehensive solubility profile in various solvents is essential.

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility of this compound can be determined using the shake-flask method, which is a standard and reliable technique.[1]

Objective: To determine the saturation concentration of this compound in a panel of pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

This compound (purity >99%)

-

Solvents: Water, Phosphate Buffer (pH 7.4), 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile, Propylene Glycol, Polyethylene Glycol 400 (PEG 400)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The excess solid should be visually apparent.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent.

Data Presentation: Illustrative Solubility Data

The quantitative results from the solubility experiments should be summarized in a clear and concise table.

Table 1: Illustrative Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Qualitative Description |

| Water | 0.05 | 50 | Very Slightly Soluble |

| Phosphate Buffer (pH 7.4) | 0.08 | 80 | Very Slightly Soluble |

| 0.1 M HCl | 0.15 | 150 | Slightly Soluble |

| 0.1 M NaOH | 0.03 | 30 | Very Slightly Soluble |

| Ethanol | 15.0 | 15000 | Soluble |

| Methanol | 25.0 | 25000 | Freely Soluble |

| Acetonitrile | 5.0 | 5000 | Sparingly Soluble |

| Propylene Glycol | 30.0 | 30000 | Freely Soluble |

| PEG 400 | 50.0 | 50000 | Freely Soluble |

Visualization: Solubility Determination Workflow

Stability Assessment

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3][4]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the stability-indicating nature of the analytical method.[5][6][7][8]

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[9]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 80°C for 48 hours.

-

Photolytic Degradation: Solid drug substance exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Procedure:

-

Prepare solutions of this compound in the respective stress media (for hydrolysis and oxidation).

-

Expose the drug substance (solid or in solution) to the specified stress conditions for the designated time.

-

At the end of the exposure period, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration.

-

Analyze the stressed samples by a stability-indicating HPLC method, comparing them to an unstressed control sample.

-

Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Data Presentation: Illustrative Forced Degradation Data

The results should indicate the extent of degradation and the number of degradation products formed under each stress condition.

Table 2: Illustrative Summary of Forced Degradation Results for this compound

| Stress Condition | % Assay of Parent | % Degradation | Number of Degradants |

| 0.1 M HCl, 60°C, 24h | 88.5 | 11.5 | 2 |

| 0.1 M NaOH, 60°C, 24h | 92.1 | 7.9 | 1 |

| 3% H₂O₂, RT, 24h | 85.3 | 14.7 | 3 |

| Thermal, 80°C, 48h | 98.7 | 1.3 | 1 |

| Photolytic | 95.2 | 4.8 | 2 |

Visualization: Stability Testing Workflow

Analytical Methodology: HPLC

A robust, stability-indicating HPLC method is essential for the accurate quantification of this compound and its degradation products. The development of such a method would be guided by the properties of thiourea and its derivatives.[10][11][12]

Illustrative HPLC Method Parameters

Table 3: Hypothetical HPLC Method for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose. The specificity of the method would be confirmed through the forced degradation studies, demonstrating that all degradation product peaks are well-resolved from the parent peak.

This guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. The successful execution of these studies is a prerequisite for advancing a compound through the drug development pipeline, ensuring the quality, safety, and efficacy of the final drug product.

References

- 1. youtube.com [youtube.com]

- 2. japsonline.com [japsonline.com]

- 3. www3.paho.org [www3.paho.org]

- 4. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. hplc of thiourea - Chromatography Forum [chromforum.org]

An In-depth Technical Guide to 1-(2,5-Dimethoxyphenyl)-2-thiourea (CAS Number 67617-98-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2,5-Dimethoxyphenyl)-2-thiourea (CAS No. 67617-98-5). While specific biological studies on this compound are limited in publicly available literature, this document extrapolates potential uses and experimental protocols based on the well-documented activities of structurally related thiourea derivatives. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and synthetic potential of this molecule.

Chemical and Physical Properties

1-(2,5-Dimethoxyphenyl)-2-thiourea is an organic compound featuring a thiourea functional group attached to a 2,5-dimethoxyphenyl ring. The presence of the thiourea moiety and the dimethoxy-substituted phenyl ring are key determinants of its chemical reactivity and potential biological activity.

| Property | Value | Reference |

| CAS Number | 67617-98-5 | |

| Molecular Formula | C₉H₁₂N₂O₂S | |

| Molecular Weight | 212.27 g/mol | |

| Appearance | Solid, typically a powder | |

| Melting Point | 160-162 °C | [1] |

| Boiling Point | 350 °C at 760 mmHg (Predicted) | |

| Density | 1.282 g/cm³ (Predicted) | |

| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. | |

| InChI Key | ZLGQKHQZDDTIFW-UHFFFAOYSA-N | |

| SMILES | COC1=CC(=C(C=C1)OC)NC(=S)N |

Synthesis

The synthesis of 1-(2,5-Dimethoxyphenyl)-2-thiourea can be achieved through the reaction of 2,5-dimethoxyaniline with an isothiocyanate precursor. A common and effective method involves the in-situ generation of an isothiocyanate from a thiocyanate salt, followed by reaction with the amine.

Detailed Experimental Protocol: Synthesis from 2,5-Dimethoxyaniline and Ammonium Thiocyanate

This protocol is adapted from a similar synthesis of a methoxyphenylthiourea derivative[2].

Materials:

-

2,5-Dimethoxyaniline

-

Ammonium thiocyanate (NH₄SCN)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Filtration apparatus (Büchner funnel and flask)

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethoxyaniline (1.0 equivalent) in a minimal amount of ethanol.

-

Addition of Reagents: To this solution, add a solution of ammonium thiocyanate (1.1 equivalents) in water.

-

Acidification and Reflux: Slowly add concentrated hydrochloric acid (1.2 equivalents) to the mixture. Heat the reaction mixture to reflux (approximately 90-100 °C) with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring. A solid precipitate of 1-(2,5-Dimethoxyphenyl)-2-thiourea will form.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Characterization: Dry the purified product under vacuum and characterize it by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Caption: Synthetic workflow for 1-(2,5-Dimethoxyphenyl)-2-thiourea.

Potential Uses and Biological Activities

While specific biological data for 1-(2,5-Dimethoxyphenyl)-2-thiourea is not extensively reported, the broader class of thiourea derivatives, particularly those with substituted phenyl rings, exhibits a wide range of pharmacological activities.[3][4] The 2,5-dimethoxy substitution pattern is also found in molecules with interesting biological profiles.

Antiviral Activity

A notable example of a biologically active molecule containing the 2,5-dimethoxyphenyl moiety linked to a thiourea core is N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (PHI-236) . This compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[5] NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the synthesis of viral DNA.[6]

Signaling Pathway: Inhibition of HIV-1 Reverse Transcriptase

Caption: Inhibition of HIV-1 reverse transcriptase by an NNRTI.

Antimicrobial Activity

Thiourea derivatives are known to possess significant antibacterial and antifungal properties.[3][7][8] The mechanism of action can vary but may involve the disruption of microbial metabolism or interference with key cellular processes.

Antioxidant Activity

Several studies have reported the antioxidant potential of thiourea derivatives.[9][10][11] These compounds can act as free radical scavengers, mitigating the cellular damage caused by reactive oxygen species.

Anticancer Activity

The thiourea scaffold is present in a number of compounds with demonstrated anticancer activity.[12][13][14][15] The mechanisms can be diverse, including the induction of apoptosis, inhibition of angiogenesis, and interference with cell signaling pathways crucial for cancer cell proliferation.

Experimental Protocols for Biological Evaluation

The following are general protocols that can be adapted to evaluate the biological activities of 1-(2,5-Dimethoxyphenyl)-2-thiourea.

In Vitro Anti-HIV-1 Assay (NNRTI)

This protocol is a generalized procedure for assessing the anti-HIV activity of a potential NNRTI.

Materials:

-

Human T-cell line (e.g., MT-4)

-

HIV-1 laboratory strain (e.g., IIIB)

-

Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum)

-

1-(2,5-Dimethoxyphenyl)-2-thiourea (dissolved in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Compound Addition: Prepare serial dilutions of the test compound in cell culture medium and add to the wells. Include a "no drug" control.

-

Viral Infection: Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. Include uninfected control wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

-

Cytotoxicity and Antiviral Effect Measurement:

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the uninfected, compound-treated cells and the 50% effective concentration (EC₅₀) from the infected, compound-treated cells. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.

Caption: Workflow for an in vitro anti-HIV-1 assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

1-(2,5-Dimethoxyphenyl)-2-thiourea (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of the compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

1-(2,5-Dimethoxyphenyl)-2-thiourea (dissolved in methanol)

-

Methanol

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compound in methanol in a 96-well plate.

-

Reaction Initiation: Add DPPH solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Safety and Handling

Conclusion

1-(2,5-Dimethoxyphenyl)-2-thiourea is a readily synthesizable compound with a chemical structure that suggests potential for a range of biological activities, including antiviral, antimicrobial, antioxidant, and anticancer effects. While specific research on this particular molecule is sparse, this technical guide provides a solid foundation for its synthesis and biological evaluation based on the established properties of related thiourea derivatives. Further investigation into the pharmacological profile of this compound is warranted to explore its full therapeutic potential.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. globethesis.com [globethesis.com]

- 3. Synthesis Antimicrobial and Anticancer Evaluation of 1-Aryl-5-(o-methoxyphenyl)-2-S-benzyl Isothiobiurets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In silico and in vitro antioxidant and anticancer activity profiles of urea and thiourea derivatives of 2,3-dihydro-1 H-inden-1-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes | MDPI [mdpi.com]

- 8. nanobioletters.com [nanobioletters.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Therapeutic Promise of Substituted Thioureas: A Technical Guide

An in-depth exploration of the synthesis, biological activity, and therapeutic applications of substituted thiourea derivatives for researchers, scientists, and drug development professionals.

Substituted thioureas, a versatile class of organic compounds characterized by the presence of a central thiocarbonyl group flanked by amino groups, have emerged as a significant scaffold in medicinal chemistry. Their inherent ability to engage in various non-covalent interactions, including hydrogen bonding and coordination with metal ions, underpins their diverse pharmacological activities. This technical guide provides a comprehensive overview of the therapeutic potential of substituted thioureas, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. It details the synthetic methodologies, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying mechanisms of action.

Anticancer Activity: Targeting Key Oncogenic Pathways

Substituted thioureas have demonstrated considerable promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2][3][4][5][6] Their mechanisms of action are often multi-faceted, involving the inhibition of crucial enzymes and the disruption of signaling pathways essential for tumor growth and survival.[1][2][6]

One of the key targets for substituted thioureas is the RAS-RAF-MAPK signaling pathway, a critical regulator of cell proliferation and survival that is frequently mutated in various cancers.[1] For instance, certain N-aryl and N,N'-diaryl substituted thioureas have shown potential in inhibiting this pathway.[1] Notably, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea has been identified as a potent inhibitor of K-Ras protein interactions, significantly reducing the proliferation of A549 lung cancer cells with an IC50 value of 0.2 µM.[1][7] This inhibition is thought to occur through binding to a hydrophobic cavity and forming hydrogen bonds with key amino acid residues like Glu37.[7]

Furthermore, some thiourea derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases 3 and 7, a decrease in NF-κB activation, and the suppression of Vascular Endothelial Growth Factor (VEGF) secretion.[2] The introduction of specific substituents, such as 3,4-dichloro- and 3-trifluoromethylphenyl groups, has been shown to enhance cytotoxic effects against colorectal, prostate, and leukemia cancer cell lines while maintaining a degree of safety for normal cells.[2]

Quantitative Data: Anticancer Activity of Substituted Thioureas

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| TKR15 | A549 (Non-small cell lung cancer) | 0.21 | [7] |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2) | A549 (Lung cancer) | 0.2 | [1] |

| Compound 20 (1-aryl-3-(pyridin-2-yl) substituted thiourea) | MCF-7 (Breast cancer) | 1.3 | [1] |

| Compound 20 (1-aryl-3-(pyridin-2-yl) substituted thiourea) | SkBR3 (Breast cancer) | 0.7 | [1] |

| Compound 38f (meta-substituted bis-thiourea) | MOLT-3 (Leukemia) | 1.20 | [1] |

| Compound 38g (meta-substituted bis-thiourea) | HepG2 (Liver cancer) | 1.50 | [1] |

| Bis-thiourea 44 | Various cancer cell lines | 1.2 - 2.7 | [1] |

| Bis-thiourea 45 | Various cancer cell lines | 1.1 - 2.4 | [1] |

| Bis-thiourea 46 | Various cancer cell lines | 1.2 - 2.8 | [1] |

Experimental Protocols

Synthesis of Substituted Thioureas:

A common and efficient method for synthesizing both symmetrical and unsymmetrical substituted thioureas involves the simple condensation of amines with carbon disulfide in an aqueous medium.[8] This protocol is particularly effective for aliphatic primary amines, leading to the formation of di- and trisubstituted thiourea derivatives.[8] The reaction proceeds through a dithiocarbamate intermediate.

-

General Procedure: To a solution of the desired amine (1 equivalent) in an aqueous medium, carbon disulfide (1.2 equivalents) is added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine. Upon completion, the product often precipitates and can be isolated by filtration, followed by recrystallization from a suitable solvent like methanol.[9]

In Vitro Cytotoxicity Assay (MTT Assay):

The anticancer activity of synthesized thiourea derivatives is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Procedure: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). Following incubation, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathway Diagram

Caption: Mechanism of anticancer action of substituted thioureas.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Substituted thioureas have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[10][11][12][13][14] The versatility of the thiourea scaffold allows for modifications that can enhance potency and broaden the spectrum of activity.[10]

The antimicrobial efficacy of these compounds is often attributed to their ability to interact with key bacterial targets such as DNA gyrase, topoisomerase IV, and enoyl-ACP reductase (InhA).[10] The presence of nitrogen and sulfur atoms in the thioureide framework enables them to act as effective ligands, forming hydrogen bonds and other non-covalent interactions with these biological targets.[10] Structure-activity relationship (SAR) studies have revealed that the introduction of electron-withdrawing groups (e.g., -NO2, -CF3, halogens) and lipophilic moieties can significantly enhance antibacterial activity by improving membrane penetration and enzyme inhibition.[10][11] For instance, halogen substitution in the para-position of a phenyl ring has been shown to improve antimicrobial activity.[10]

Thiourea derivatives have shown particular promise against Mycobacterium tuberculosis, the causative agent of tuberculosis.[10] Some derivatives exhibit activity comparable or even superior to the standard drug isoniazid.[10] Their mode of action is believed to involve the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[10]

Quantitative Data: Antimicrobial Activity of Substituted Thioureas

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Furfuryl substituted thiourea (58) | Bacterial pathogens | 0.19 | [10] |

| Thiourea derivatives of 3-amino-1H-1,2,4-triazole (1, 2, 4, 8, 9, 10, 12) | S. aureus, S. epidermidis | 4 - 32 | [14] |

| Thiourea derivatives of 3-amino-1H-1,2,4-triazole (4, 10) | Methicillin-resistant S. aureus | 4 - 64 | [14] |

| Compound 2 (from Sumaira et al.) | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | 40 - 50 | [5] |

Experimental Protocols

Synthesis of N-Arylthioureas:

A straightforward method for the synthesis of N-arylthioureas involves the reaction of an aromatic amine with ammonium thiocyanate in the presence of an acid catalyst.[13]

-

General Procedure: An aromatic amine (0.1 mol) is dissolved in a mixture of concentrated hydrochloric acid (9 mL) and water (25 mL). The solution is heated for approximately one hour at 60-70°C. After cooling, ammonium thiocyanate (0.1 mol) is slowly added. The mixture is then refluxed for several hours. Upon cooling, the substituted phenylthiourea product precipitates and can be collected by filtration and purified by recrystallization.[12]

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains is typically determined using the broth microdilution method.

-

Procedure: A serial two-fold dilution of each compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow Diagram

Caption: Workflow for antimicrobial evaluation of substituted thioureas.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several substituted thiourea derivatives have been investigated for their anti-inflammatory properties, with some demonstrating potent activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[15][16][17] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[5][16]